molecular formula C10H9BrO3 B2874782 Methyl 2-(2-bromophenyl)-3-oxopropanoate CAS No. 1103768-13-3

Methyl 2-(2-bromophenyl)-3-oxopropanoate

Cat. No. B2874782
CAS RN: 1103768-13-3
M. Wt: 257.083
InChI Key: JNOIAVAGOKEKKQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)-3-oxopropanoate, also known as methyl 2-bromo-2-phenylacetoacetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. This molecule belongs to the class of α-bromo-β-ketoesters and is widely used as a precursor in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate is not well understood. However, it is believed that this molecule acts as an acetylating agent and forms covalent bonds with various biological molecules such as proteins and nucleic acids.
Biochemical and physiological effects:
Methyl 2-(2-bromophenyl)-3-oxopropanoate has been shown to exhibit various biochemical and physiological effects. For instance, this molecule has been reported to possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, this molecule has been shown to possess anticancer activity against various cancer cell lines such as MCF-7 and HeLa.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate in lab experiments is its high reactivity and selectivity towards various biological molecules. Additionally, this molecule is readily available and can be easily synthesized in the laboratory. However, one of the major limitations of using this molecule is its toxicity towards living organisms. Therefore, it is important to handle this molecule with care and take appropriate safety measures.

Future Directions

There are several future directions for the research and development of Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate. Some of these directions include:
1. Development of novel synthetic methods for the preparation of this molecule.
2. Investigation of the mechanism of action of this molecule towards various biological molecules.
3. Synthesis of new biologically active compounds using Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate as a key intermediate.
4. Development of new drug delivery systems for the targeted delivery of this molecule to specific tissues or organs.
5. Investigation of the toxicity and safety profile of this molecule towards living organisms.
In conclusion, Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate is a versatile molecule that has potential applications in the field of organic synthesis. This molecule has been extensively used in the synthesis of various biologically active compounds and exhibits various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action and toxicity profile of this molecule.

Synthesis Methods

The synthesis of Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromobenzoyl chloride with diethyl malonate in the presence of a base such as triethylamine. The resulting intermediate is then treated with Methyl 2-(2-bromophenyl)-3-oxopropanoate iodide to yield the desired product.

Scientific Research Applications

Methyl 2-(2-bromophenyl)-3-oxopropanoate has been extensively used in the synthesis of various biologically active compounds such as anti-inflammatory agents, antimicrobial agents, antitumor agents, and antiviral agents. For instance, this molecule has been used as a key intermediate in the synthesis of a potent anti-inflammatory agent called 2-bromo-2-(2-nitrophenyl)acetic acid.

properties

IUPAC Name

methyl 2-(2-bromophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOIAVAGOKEKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromophenyl)-3-oxopropanoate

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